Product packaging for Diethyl 2-cyano-3-oxosuccinate(Cat. No.:CAS No. 134541-15-4)

Diethyl 2-cyano-3-oxosuccinate

Cat. No.: B147694
CAS No.: 134541-15-4
M. Wt: 213.19 g/mol
InChI Key: FTSVKFGREWPODP-UHFFFAOYSA-N
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Description

Contextual Significance within the Oxosuccinate Class

Diethyl 2-cyano-3-oxosuccinate belongs to the broader class of oxosuccinates, which are derivatives of succinic acid characterized by the presence of a carbonyl group. These compounds are pivotal intermediates in various synthetic pathways. What sets this compound apart is the strategic placement of a cyano group at the second position, which significantly influences its reactivity. This electron-withdrawing group enhances the acidity of the adjacent methylene (B1212753) protons, facilitating a range of chemical transformations.

The reactivity of this compound is largely defined by a keto-enol tautomerism, with studies showing a strong shift towards the enol form in solution. mdpi.comresearchgate.net This propensity for enolization is a key factor in its utility as a building block for more complex molecules. The enol form presents a nucleophilic center that readily reacts with various electrophiles.

Historical Trajectory and Evolution of Research on this compound

The journey of this compound in the scientific literature began with its first reported synthesis in 1901. mdpi.comresearchgate.net Despite this early discovery, the compound remained relatively obscure for a considerable period, with only a few subsequent references in the literature. mdpi.com This resulted in significant gaps in the experimental data and a full understanding of its chemical properties.

A resurgence of interest in recent years has led to a more comprehensive characterization of this compound. Modern spectroscopic techniques, including UV, IR, ¹H NMR, and ¹³C NMR, have been employed to elucidate its structure and confirm the dominance of the enol tautomer in solution. mdpi.comresearchgate.net X-ray crystallography has further revealed that in the solid state, the enol form packs as hydrogen-bonded dimer stacks. mdpi.comresearchgate.net This detailed structural analysis has provided a solid foundation for exploring its synthetic potential.

The classical synthesis of this compound involves a Claisen condensation of ethyl cyanoacetate (B8463686) with diethyl oxalate (B1200264), typically using a base like sodium ethoxide in ethanol (B145695). mdpi.com

PropertyValue
Molecular FormulaC₉H₁₁NO₅
Molecular Weight213.19 g/mol
Melting Point96-97 °C mdpi.com
AppearanceColorless needles mdpi.com
Key IR Absorptions (cm⁻¹)2227 (C≡N), 1742, 1667, 1610 (C=O) mdpi.com

Current Research Frontiers and Unexplored Paradigms

Current research on this compound is primarily focused on leveraging its unique reactivity to synthesize a variety of heterocyclic compounds. mdpi.com Its ability to act as a versatile scaffold makes it an attractive starting material for the construction of nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules.

The presence of multiple reactive sites—the nitrile, the enolizable ketone, and the two ester groups—opens up numerous avenues for chemical modification. The exploration of its reactions with a wider range of nucleophiles and electrophiles is an active area of investigation. For instance, its utility in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a promising and largely unexplored paradigm.

Furthermore, the application of this compound in the synthesis of novel functional materials and polymers remains a nascent field. The potential for the cyano and carbonyl groups to participate in polymerization reactions or to be modified to introduce specific functionalities could lead to the development of new materials with tailored properties. As the understanding of this compound's reactivity deepens, its role in enabling innovative synthetic strategies is expected to expand significantly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO5 B147694 Diethyl 2-cyano-3-oxosuccinate CAS No. 134541-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-cyano-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSVKFGREWPODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303213
Record name diethyl 2-cyano-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-15-4
Record name diethyl 2-cyano-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Reactivity and Mechanistic Pathways of Diethyl 2 Cyano 3 Oxosuccinate

Complex Tautomeric Equilibria and Their Impact on Reactivity

The reactivity of diethyl 2-cyano-3-oxosuccinate is intrinsically linked to its existence in a dynamic equilibrium between two tautomeric forms: the keto and the enol form. This equilibrium is not static and can be influenced by various factors, significantly impacting the compound's chemical behavior.

Spectroscopic analysis reveals that this compound predominantly exists in the enol form in both solution and solid states. mdpi.comusc.edu This preference is a key feature of its chemical identity.

In solution, various spectroscopic methods, including UV, IR, ¹H NMR, and ¹³C NMR, confirm that the keto-enol equilibrium is strongly shifted towards the enol tautomer. mdpi.comusc.eduresearchgate.net For instance, the ¹H NMR spectrum in DMSO-d6 shows a characteristic signal for the enolic hydroxyl proton at approximately 13.6 ppm, while the signals corresponding to the keto form are not observed, indicating that the enol form is present at a concentration of 100 mol%. mdpi.com The UV spectrum shows an absorption maximum at 282 nm, which is characteristic of the conjugated enol system. mdpi.comresearchgate.net

In the solid state, X-ray crystallography has demonstrated that this compound exists exclusively in the enol form. mdpi.comusc.eduresearchgate.net The molecules are packed in hydrogen-bonded dimer stacks, a structural feature that contributes to its unusually high melting point of 96–97 °C compared to other diethyl 2-oxosuccinates, which are typically liquids at room temperature. mdpi.com This strong intermolecular hydrogen bonding in the crystal lattice stabilizes the enol tautomer. mdpi.com

Table 1: Spectroscopic Data for this compound (Enol Form)

Spectroscopic TechniqueSolvent/StateKey ObservationsReference
¹H NMR DMSO-d6Singlet at 13.6 ppm (OH proton) mdpi.com
¹³C NMR DMSO-d6Only signals for the enol form observed mdpi.comresearchgate.net
IR SolidC≡N stretch at 2227 cm⁻¹, C=O stretches at 1742, 1667, 1610 cm⁻¹, broad OH stretch at 2500–3300 cm⁻¹ mdpi.comresearchgate.net
UV Solutionλmax at 282 nm mdpi.comresearchgate.net
X-ray Crystallography SolidExclusively enol form, packed as hydrogen-bonded dimers mdpi.comusc.eduresearchgate.net

The pronounced preference for the enol form in this compound is governed by a combination of electronic and steric factors.

Electronic Effects:

Conjugation: The enol form benefits from an extended system of conjugation involving the carbon-carbon double bond, the carbonyl group, and the cyano group. This delocalization of π-electrons results in significant stabilization of the enol tautomer. youtube.com

Inductive Effects: The presence of two electron-withdrawing groups (the cyano group and the ester group) on the α-carbon increases the acidity of the α-proton, facilitating its removal and the subsequent formation of the enol. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: In the enol form, the hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen atom of the adjacent carbonyl group. This six-membered ring-like structure provides substantial thermodynamic stability to the enol tautomer. youtube.commasterorganicchemistry.com

Steric Effects: While electronic factors are predominant, steric effects also play a role. The linear geometry of the cyano group minimizes steric hindrance, allowing for the planar arrangement required for effective conjugation in the enol form.

The interplay of these factors makes the enol form of this compound significantly more stable than the keto form, a phenomenon that is crucial to understanding its reactivity.

Carbanion Generation and Subsequent Transformations

The acidic nature of the α-proton in this compound allows for the ready generation of a carbanion, specifically an enolate, which is a key intermediate in many of its synthetic transformations.

The protons on the carbon atom situated between the two carbonyl groups and the cyano group are particularly acidic. Treatment with a suitable base readily removes one of these protons to generate a highly stabilized enolate. masterorganicchemistry.com

The stability of this enolate is attributed to several factors:

Resonance Delocalization: The negative charge on the α-carbon is extensively delocalized through resonance onto the oxygen atoms of both ester groups and the nitrogen atom of the cyano group. This delocalization over multiple electronegative atoms significantly stabilizes the conjugate base. masterorganicchemistry.comyoutube.com

Inductive Effects: The strong electron-withdrawing inductive effects of the adjacent carbonyl and cyano groups further stabilize the negative charge on the α-carbon. masterorganicchemistry.com

The formation of this stable enolate is a critical first step in many reactions involving this compound, rendering the α-carbon a potent nucleophile. youtube.com

Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the carbon or the oxygen atom. ic.ac.uk The regioselectivity of the alkylation of the this compound enolate (C-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. ic.ac.uk

C-Alkylation: This is generally favored under conditions that promote a more "ionic" character of the enolate, such as the use of polar protic solvents and lithium or sodium counter-ions. ic.ac.uk For 1,3-dicarbonyl compounds, chelation of the metal cation between the two oxygen atoms can lead to exclusive C-alkylation. ic.ac.uk The use of alkyl iodides also tends to favor C-alkylation. ic.ac.uk

O-Alkylation: This is typically favored in polar aprotic solvents and with larger counter-ions like potassium. ic.ac.uk These conditions lead to a "freer" enolate, where the oxygen atom is more accessible for reaction.

For β-keto esters like this compound, C-alkylation is often the desired and dominant pathway, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.com

Table 2: Factors Influencing Alkylation Regioselectivity

FactorFavors C-AlkylationFavors O-AlkylationReference
Solvent Polar proticPolar aprotic ic.ac.uk
Counter-ion Li⁺, Na⁺ (chelating)K⁺ (larger, less coordinating) ic.ac.uk
Alkylating Agent Alkyl iodidesReagents with oxygen-derived leaving groups ic.ac.uk

The cyano and ester functionalities in this compound not only influence its tautomeric equilibrium and enolate stability but also serve as reactive sites for nucleophilic attack.

Nucleophilic Addition to the Cyano Group: The carbon atom of the cyano group is electrophilic and can undergo nucleophilic addition. For example, it can react with nucleophiles like water or alcohols under acidic or basic conditions, leading to hydrolysis to a carboxamide or an ester, respectively.

Nucleophilic Acyl Substitution of the Ester Groups: The carbonyl carbons of the two ester groups are susceptible to nucleophilic acyl substitution. youtube.com This allows for a variety of transformations, such as:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield the corresponding carboxylic acids.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to exchange the ethoxy groups for another alkoxy group.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines to form amides.

These reactions provide pathways to a diverse range of derivatives, highlighting the synthetic versatility of this compound.

Electrophilic Activation and Subsequent Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure and the existence of keto-enol tautomerism. mdpi.com In solution, spectroscopic methods including ¹H and ¹³C NMR have demonstrated that the compound exists in a state of equilibrium between its keto and enol forms. mdpi.comresearchgate.net This equilibrium is strongly shifted towards the enol tautomer, which has also been identified as the exclusive form in the solid crystal state. mdpi.comresearchgate.netusc.edu

The predominance of the enol form is crucial for understanding its reactions with electrophiles. The enol tautomer features a carbon-carbon double bond (C=C), which acts as a nucleophilic site. masterorganicchemistry.com Electrophilic attack occurs at the α-carbon (the carbon adjacent to the C-OH group), a common reaction pathway for enols. masterorganicchemistry.com The structure of this compound contains two ester groups and a cyano group, all of which are electron-withdrawing. These groups enhance the acidity of the enol's hydroxyl proton and stabilize the molecule, but also modulate the nucleophilicity of the α-carbon.

The synthetic utility of this compound is highlighted by its use as a precursor in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. mdpi.comresearchgate.net This versatility stems directly from the reactivity of its enol form with a range of electrophiles.

Table 1: Reactive Features of this compound

Feature Description Implication for Reactivity
Keto-Enol Tautomerism Exists in equilibrium, strongly favoring the enol form in solution and solid state. mdpi.comresearchgate.netusc.edu The enol is the primary reactive species.
Nucleophilic Site The α-carbon of the enol's C=C double bond is nucleophilic. masterorganicchemistry.com Site of attack for electrophiles.
Electron-Withdrawing Groups Possesses two ester groups and a cyano group. These groups increase the acidity of the enol proton and influence the reactivity of the nucleophilic center.

| Synthetic Precursor | Used to construct various heterocyclic molecules. mdpi.comresearchgate.net | Demonstrates its ability to react with diverse electrophiles. |

Acidic Properties and Autocatalytic Processes

This compound exhibits notable acidic properties. This is quantitatively demonstrated by the pH of its aqueous solutions; a 0.01 mol/L solution of the compound registers a pH of 2.74. mdpi.comresearchgate.net The acidity arises from the hydroxyl group (-OH) of the predominant enol tautomer. mdpi.comresearchgate.net The stability of the resulting conjugate base (the enolate anion) is significantly enhanced by the delocalization of the negative charge across the oxygen atoms of the dicarbonyl system and the potent electron-withdrawing effect of the adjacent cyano group. This level of acidity is comparable to other β-keto esters, such as ethyl 2-cyano-3-oxobutanoate, which has a pKa of 3.0. mdpi.comquora.com

A significant consequence of this inherent acidity is the compound's ability to engage in autocatalysis. It has been observed that this compound catalyzes its own hydrolysis in aqueous media. mdpi.comresearchgate.net This autohydrolysis phenomenon makes the compound unsuitable for analysis via standard acid-base titration techniques. mdpi.comresearchgate.net

Table 2: Acidic and Catalytic Properties

Property Observation Reference
Acidity A 0.01 mol/L aqueous solution has a pH of 2.74. mdpi.comresearchgate.net
Source of Acidity The hydroxyl proton of the enol tautomer. mdpi.comresearchgate.net
Autocatalysis The compound catalyzes its own hydrolysis (autohydrolysis). mdpi.comresearchgate.net

| Analytical Limitation | Not suitable for standard acid-base titration due to autohydrolysis. | mdpi.comresearchgate.net |

Research has confirmed that this compound undergoes autohydrolysis as a direct result of its own acidity. mdpi.comresearchgate.net While the specific referenced study points to supplementary materials for the detailed procedure, the general mechanism for such an acid-catalyzed ester hydrolysis can be described as a multi-step process. In this autocatalytic pathway, one molecule of the acidic enol form of this compound acts as the proton donor (the catalyst) for the hydrolysis of another molecule.

The proposed mechanism is as follows:

Protonation of the Ester Carbonyl: The process begins when the acidic enol proton from a catalyst molecule is transferred to the carbonyl oxygen of one of the ester groups on a substrate molecule. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former water molecule) to the oxygen of the ethoxy group within the tetrahedral intermediate. This converts the ethoxy group into ethanol (B145695), which is a good leaving group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation: The resulting product is a protonated carboxylic acid. A water molecule or another base removes the proton from the carbonyl oxygen to yield the final hydrolyzed product and regenerate the acid catalyst, allowing the cycle to continue.

This pathway explains the observed self-hydrolysis of this compound in the presence of water, driven entirely by the compound's inherent acidic character.

Diethyl 2 Cyano 3 Oxosuccinate As a Pivotal Intermediate in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The unique structural features of diethyl 2-cyano-3-oxosuccinate, including a nitrile group, a ketone, and two ester functionalities, render it an exceptionally versatile precursor for the synthesis of a wide variety of heterocyclic compounds. Its reactivity allows for the construction of both nitrogen- and oxygen-containing ring systems through various reaction pathways.

Synthesis of Nitrogen-Containing Heterocycles from this compound.quimicaorganica.orgambeed.com

The presence of both a β-ketoester and a nitrile group in this compound makes it an ideal substrate for the synthesis of a range of nitrogen-containing heterocycles. The reactivity of these functional groups can be strategically exploited to construct pyridines, pyrimidines, and pyrazoles, which are core structures in many biologically active compounds.

Potential Routes to Nitrogen-Containing Heterocycles:

HeterocyclePotential ReactionReagentsPlausible Product Skeleton
PyridinesHantzsch Pyridine (B92270) SynthesisAldehyde, Ammonia (B1221849)/Ammonium (B1175870) AcetateDihydropyridine (B1217469), subsequently oxidized to a substituted pyridine
PyrimidinesBiginelli ReactionAldehyde, Urea (B33335)/Thiourea (B124793)Dihydropyrimidinone with cyano and ester substituents
PyrazolesPaal-Knorr Pyrrole SynthesisHydrazine (B178648) derivativesSubstituted pyrazole (B372694) with ester and other functionalities

Detailed research has demonstrated the utility of β-ketoesters and activated nitriles in these classical named reactions. For instance, in a Hantzsch-type synthesis, this compound could react with an aldehyde and a nitrogen source like ammonia or ammonium acetate. The initial product would be a highly functionalized dihydropyridine, which can then be aromatized to the corresponding pyridine derivative. Similarly, a Biginelli-like condensation with an aldehyde and urea or thiourea would be expected to yield dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The reaction with hydrazine or its derivatives would lead to the formation of substituted pyrazoles, another important class of heterocyclic compounds.

Accessing Oxygen-Containing Heterocycles

The dicarbonyl functionality in this compound also provides a pathway to oxygen-containing heterocycles such as furans and pyrans. These reactions often proceed through intramolecular cyclization or condensation with other synthons.

Potential Routes to Oxygen-Containing Heterocycles:

HeterocyclePotential ReactionReagentsPlausible Product Skeleton
FuransFeist-Benary Furan (B31954) Synthesisα-Halo ketoneHighly substituted furan with ester and cyano groups
PyransMichael Addition/Cyclizationα,β-Unsaturated carbonyl compoundSubstituted pyran derivative

The Feist-Benary furan synthesis, which involves the reaction of a β-dicarbonyl compound with an α-halo ketone, presents a viable route to substituted furans using this compound. wikipedia.org The enolate of the succinate (B1194679) would act as the nucleophile, attacking the α-halo ketone, followed by cyclization and dehydration to afford the furan ring. Furthermore, its activated methylene (B1212753) group can participate in Michael additions to α,β-unsaturated carbonyl compounds, with subsequent intramolecular cyclization potentially leading to various pyran derivatives.

Role in Multicomponent Condensation Reactions for Heterocycle Formation.wikipedia.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and saving time. This compound is an excellent candidate for participation in MCRs due to its multiple reactive sites.

Its role in MCRs like the Hantzsch and Biginelli reactions highlights its utility in generating molecular diversity. wikipedia.orgorganic-chemistry.org For example, a one-pot reaction of this compound, an aldehyde, and a nitrogen source can rapidly assemble complex dihydropyridine or dihydropyrimidine (B8664642) cores. These reactions are often catalyzed by acids or bases and can be performed under environmentally benign conditions. The resulting heterocyclic scaffolds can be further functionalized, making this approach highly valuable for the generation of compound libraries for drug discovery.

Strategic Utility in Natural Product Total Synthesis

While the direct application of this compound in the total synthesis of natural products is not yet extensively documented, its potential is significant. The heterocyclic scaffolds readily accessible from this intermediate are prevalent in a vast number of bioactive natural products.

Methodologies for Incorporating this compound-Derived Scaffolds

The incorporation of scaffolds derived from this compound into the total synthesis of natural products can be envisioned through several strategic approaches. One common methodology involves the initial synthesis of a key heterocyclic intermediate, such as a substituted pyridine or pyran, from the succinate derivative. This heterocyclic core, bearing versatile functional groups like esters and nitriles, can then be elaborated through a series of transformations to construct the more complex target natural product.

For instance, the ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing handles for further carbon-carbon bond formation or functional group interconversion. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up further avenues for structural modification. This modular approach allows for the convergent synthesis of complex molecules, where different fragments of the target are synthesized separately and then combined.

Synthesis of Complex Bioactive Molecules

The heterocyclic systems that can be synthesized from this compound are integral components of numerous complex bioactive molecules. For example, the pyridine ring is found in a wide range of alkaloids with diverse physiological activities. Similarly, pyran and furan rings are present in many polyketide and terpenoid natural products.

Although specific examples of total syntheses commencing from this compound are not prominent in the literature, the potential for its use is clear. The development of synthetic routes to natural products containing these heterocyclic motifs could greatly benefit from the use of this versatile building block. Future research in this area is likely to uncover novel applications of this compound in the efficient and elegant synthesis of complex and biologically important molecules.

Advanced Spectroscopic and Structural Elucidation of Diethyl 2 Cyano 3 Oxosuccinate

High-Resolution X-ray Crystallography for Molecular and Supramolecular Architecture

High-resolution X-ray crystallography has been instrumental in determining the precise three-dimensional structure of Diethyl 2-cyano-3-oxosuccinate. mdpi.comresearchgate.net Uniquely among many simple 2-oxosuccinates, which are often liquids at room temperature, this compound has a high melting point of 96–97 °C, a property that facilitates the growth of crystals suitable for diffraction studies. mdpi.comresearchgate.net

The crystallographic data unequivocally show that the molecule exists exclusively in the enol form in the solid state. mdpi.comusc.edu The molecular structure reveals a planar geometry. The supramolecular architecture is characterized by the formation of "head-to-tail" planar dimers, which are stabilized by strong intermolecular hydrogen bonds. researchgate.netresearchgate.net These dimers further organize into stacks or piles within the crystal lattice. mdpi.comresearchgate.net This efficient packing and extensive hydrogen bonding network are credited with the compound's unusually high melting point. researchgate.net

Key bond lengths determined from X-ray analysis provide quantitative details of the enol structure. researchgate.netresearchgate.net

Table 1: Selected Bond Lengths from X-ray Crystallography of this compound

BondLength (Å)
C1–C21.472
C1–C51.341
C1–C91.429
C2–O21.234
C5–O31.322
C6–O41.209

Data sourced from Markov et al., 2023. researchgate.netresearchgate.net

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structure of this compound in solution, offering detailed insights into its tautomeric and conformational state.

While 2-oxosuccinic esters are known to potentially exist in a keto-enol equilibrium, both ¹H and ¹³C NMR spectroscopic analyses of this compound in solution show only a single set of signals. mdpi.comresearchgate.net This finding indicates that the equilibrium is strongly shifted towards the enol form, to the extent that the keto tautomer is not observed under standard NMR conditions. mdpi.comresearchgate.netusc.edu

The ¹H NMR spectrum is particularly revealing, featuring a distinct singlet at approximately 13.6 ppm (in DMSO-d6), which is characteristic of the acidic enol hydroxyl proton. mdpi.comresearchgate.net The presence of only one set of signals for the ethyl ester groups further supports the predominance of a single tautomeric form. mdpi.com

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for the Enol Form of this compound

NucleusGroupChemical Shift (δ) ppm
¹HEnol OH~13.6
¹³CC=ONot specified
¹³CC-OH (enol)Not specified
¹³CC≡NNot specified

Note: The ¹³C NMR spectrum confirms the presence of only the enol form. mdpi.com

The position of the keto-enol equilibrium is a critical aspect of the compound's chemistry. Although specific dynamic NMR studies to quantify the kinetics of tautomerization are not extensively detailed in the available literature, the collective spectroscopic evidence points to a thermodynamic equilibrium that overwhelmingly favors the enol. mdpi.comresearchgate.net The high acidity of the compound, with a measured pH of 2.74 for a 0.01 mol/L aqueous solution, is consistent with the stability of the enol form. mdpi.comresearchgate.net This pronounced stability suggests that the energy barrier for conversion from the enol back to the keto form is significant, making the population of the keto form minimal at equilibrium.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the elemental composition of this compound. researchgate.net Analysis using a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source allows for highly accurate mass measurements, corroborating the molecular formula C₉H₁₁NO₅. researchgate.netuni.lu The technique identifies the molecule through various adducts, with the predicted mass-to-charge ratios closely matching theoretical values. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data from HRMS

AdductFormulam/z (Predicted)
[M+H]⁺[C₉H₁₂NO₅]⁺214.07100
[M+Na]⁺[C₉H₁₁NNaO₅]⁺236.05294
[M-H]⁻[C₉H₁₀NO₅]⁻212.05644
[M+NH₄]⁺[C₉H₁₅N₂O₅]⁺231.09754
[M+K]⁺[C₉H₁₁KNO₅]⁺252.02688

Data sourced from PubChemLite. uni.lu

Comprehensive Vibrational and Electronic Spectroscopy in Mechanistic Research

Vibrational and electronic spectroscopy provide further evidence for the dominance of the enol tautomer and offer insight into the electronic structure of the molecule. mdpi.comresearchgate.net

The infrared (IR) spectrum displays several characteristic absorption bands that align with the enol structure. A strong and sharp absorption at 2227 cm⁻¹ corresponds to the C≡N (nitrile) stretching vibration. mdpi.com The spectrum also shows three distinct strong bands in the carbonyl region at 1742, 1667, and 1610 cm⁻¹. mdpi.com A very broad absorption band observed between 2500–3300 cm⁻¹ is assigned to the O-H stretch of the hydrogen-bonded enol group. mdpi.comresearchgate.net

Electronic spectroscopy using UV-Vis reveals an absorption maximum (λmax) at 282 nm, which is indicative of the conjugated π-system present in the enol form. mdpi.com

Table 4: Key Spectroscopic Data (IR and UV-Vis)

SpectroscopyFeatureWavenumber (cm⁻¹) / Wavelength (nm)
IRC≡N Stretch2227
IRC=O Stretch1742
IRC=O/C=C Stretch1667
IRC=O/C=C Stretch1610
IREnol O-H Stretch2500–3300 (broad)
UV-VisAbsorption Max (λmax)282

Data sourced from Markov et al., 2023. mdpi.com

Computational and Theoretical Investigations of Diethyl 2 Cyano 3 Oxosuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are currently no published studies utilizing quantum chemical calculations to investigate the electronic structure or predict the reactivity of diethyl 2-cyano-3-oxosuccinate.

Analysis of Frontier Molecular Orbitals (FMOs) in Reaction Pathways

No information is available in the scientific literature regarding the analysis of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Such analysis would be critical for understanding its behavior in pericyclic reactions, cycloadditions, and other reaction pathways, but these calculations have not been performed.

Computational Elucidation of Transition States and Reaction Energetics

The computational modeling of transition states and the calculation of reaction energetics for processes involving this compound have not been reported. This includes the energetic profiles for its synthesis, decomposition, or its participation in the formation of heterocyclic compounds.

Molecular Dynamics Simulations for Intermolecular Interactions

While experimental data points to significant intermolecular interactions, no molecular dynamics (MD) simulations have been published to model this behavior computationally.

Modeling of Hydrogen Bonding Networks and Dimerization Phenomena

Experimental X-ray diffraction has been instrumental in characterizing the solid-state structure of this compound. These studies reveal that the compound exists in its enol tautomeric form and self-assembles into dimers through strong hydrogen bonds. researchgate.netusc.edu These dimers then stack in the crystal lattice. researchgate.netusc.edu

The formation of these hydrogen-bonded dimers is thought to contribute to the compound's unusually high melting point (96–97 °C) compared to other diethyl 2-oxosuccinates, which are typically liquids at room temperature. researchgate.net However, to date, no molecular dynamics simulations have been conducted to model the formation, stability, or dynamics of these hydrogen bonding networks and dimerization phenomena in either the solid state or in solution.

Prediction and Validation of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound is limited, though a wealth of experimental data is available for future validation of computational models.

Recent research has fully characterized the compound using various spectroscopic techniques. researchgate.netuni.lu These experimental findings provide a solid benchmark against which future computational predictions could be validated. While comprehensive computational predictions of NMR, IR, or UV spectra are not available, some basic mass spectrometry-related parameters have been predicted through computational methods.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺214.07100143.5
[M+Na]⁺236.05294151.2
[M-H]⁻212.05644144.1
[M+NH₄]⁺231.09754160.0
[M+K]⁺252.02688152.4
[M+H-H₂O]⁺196.06098131.7
[M+HCOO]⁻258.06192161.1
Data sourced from PubChemLite, calculated using CCSbase. nih.gov

Table 2: Experimentally Determined Spectroscopic Data

TechniqueSolventKey Observations
UV-Vis Absorption maximum at 282 nm
IR C≡N stretch at 2227 cm⁻¹, C=O bands at 1742, 1667, 1610 cm⁻¹, broad enolic OH at 2500–3300 cm⁻¹
¹H NMR DMSO-d₆Shows only signals for the enol form, including an OH proton at 14.65 ppm
¹³C NMR DMSO-d₆Confirms the presence of only the enol tautomer
Data sourced from Markov et al. (2023). researchgate.net

Correlating Computed Spectra with Experimental Data

A thorough review of available scientific literature reveals a notable absence of published research focused on the computational and theoretical investigation of this compound and the correlation of its computed spectra with experimental data. While a comprehensive experimental characterization of this compound was recently reported for the first time, corresponding theoretical analyses and spectral correlations have not been documented in publicly accessible sources.

The first full spectroscopic characterization of this compound was detailed in a 2023 publication, which provided extensive experimental data from various spectroscopic methods. mdpi.comresearchgate.netmdpi.com These studies confirmed the compound's structure and revealed a strong preference for the enol form both in solution and in the solid state. mdpi.comresearchgate.netmdpi.com However, this foundational work did not extend to computational modeling or a comparative analysis between theoretical and experimental spectra.

Subsequent searches for computational studies, including those focusing on the work of the authors of the initial characterization paper, did not yield any publications on the theoretical spectral analysis of this compound. sciprofiles.comcolab.wsscispace.comsciprofiles.comresearchgate.netscispace.comcolab.wsmsupress.comresearchgate.netresearchgate.netsciprofiles.comfrontiersin.orggenebiology.ruresearchgate.netresearchgate.netresearchgate.netgoogle.com.augoogle.co.id Therefore, a detailed discussion and data tables correlating computed and experimental spectra for this specific compound cannot be provided at this time.

For informational purposes, the experimentally determined spectral data for the enol form of this compound, as reported in the literature, are presented below. mdpi.com

Experimental Spectroscopic Data for this compound (Enol Form)

UV-Vis Spectroscopy mdpi.com

Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)

Infrared (IR) Spectroscopy mdpi.com

Wavenumber (ν, cm⁻¹) Assignment
2500–3300 O-H (enol)
2227 C≡N
1742 C=O
1667 C=O

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d6) mdpi.com

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1.09 Triplet 7.1 3H CH₃
1.17 Triplet 7.1 3H CH₃
3.96 Quartet 7.1 2H CH₂
4.09 Quartet 7.1 2H CH₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d6) mdpi.com

Chemical Shift (δ, ppm)
13.7
14.4
59.0
60.6
73.8
118.3
165.5
168.8

Comparative Academic Studies with Analogous Oxosuccinate Esters

Dissecting Substituent Effects on Reactivity and Selectivity

The electronic properties and steric bulk of substituents attached to the core oxosuccinate structure are primary determinants of its chemical reactivity.

A comparison between diethyl 2-cyano-3-oxosuccinate and its alkyl-substituted analogs, such as diethyl 2-methyl-3-oxosuccinate, highlights the powerful influence of the C2 substituent. The key distinction lies in the electronic nature of the cyano (-CN) group versus an alkyl group.

The cyano group is strongly electron-withdrawing, which has two major consequences. Firstly, it significantly increases the acidity of the α-hydrogen at the C2 position. ncert.nic.inyoutube.com This heightened acidity is due to the inductive effect of the cyano group and its ability to stabilize the resulting conjugate base (an enolate) through resonance. youtube.com In contrast, an alkyl group is electron-donating, which decreases the acidity of the corresponding α-hydrogen. ncert.nic.inquora.com

Secondly, the electron-withdrawing cyano group enhances the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. quora.com Conversely, the electron-donating nature of an alkyl group slightly reduces the electrophilicity of the carbonyl carbons. ncert.nic.in Spectroscopic and X-ray crystallographic studies show that this compound exists predominantly in its highly acidic enol form in both solution and the solid state, a trait less pronounced in many other diethyl 2-oxosuccinates. mdpi.comresearchgate.netusc.edu

FeatureThis compoundAlkyl-Substituted Oxosuccinates
Electronic Effect of C2 SubstituentStrongly electron-withdrawingElectron-donating
Acidity of C2 α-HydrogenHigh (pKa of similar ethyl 2-cyano-3-oxobutanoate is ~3.0) mdpi.comLow
Predominant Tautomeric FormEnol mdpi.comresearchgate.netKeto-enol equilibrium researchgate.net
Electrophilicity of Carbonyl CarbonsHighModerate
Stability of Conjugate Base (Enolate)High (stabilized by resonance) youtube.comLower

The ester groups of an oxosuccinate, such as diethyl, dimethyl, or di-tert-butyl, also play a role in modulating reactivity, primarily through steric effects.

Larger, bulkier ester groups like di-tert-butyl can sterically hinder the approach of a nucleophile to the carbonyl carbon. mdpi.comacs.org This can decrease reaction rates or influence regioselectivity, forcing a reaction to occur at a less sterically crowded site. For example, while transesterification can occur even with a bulky tert-butyl group on a β-keto ester, the steric hindrance can affect the reaction's progress. mdpi.comacs.org In contrast, smaller methyl or ethyl esters present less of a steric barrier.

The choice of ester group is also a critical strategic decision for multi-step syntheses. For instance, tert-butyl esters are valuable as protecting groups because they can be selectively removed under acidic conditions, leaving other ester types intact for subsequent transformations. Methyl and ethyl esters are more robust and require harsher conditions for cleavage, such as saponification.

Analogous Reactivity Patterns in Diverse Synthetic Transformations

Despite differences in reaction rates and conditions, this compound and its analogs share common reactivity patterns, making them versatile building blocks in organic synthesis.

Knoevenagel Condensation : Both cyano- and alkyl-substituted oxosuccinates can react with aldehydes and ketones. organic-chemistry.orgresearchgate.net This reaction relies on the acidity of the C2-hydrogen to form an enolate, which then acts as the nucleophile. ncert.nic.in Due to the higher acidity of its α-hydrogen, this compound often undergoes this condensation under milder conditions and with greater efficiency than its alkyl-substituted counterparts. organic-chemistry.org

Michael Addition : The enolates generated from oxosuccinate esters are effective Michael donors, adding to α,β-unsaturated carbonyl compounds in a key carbon-carbon bond-forming reaction.

Heterocycle Synthesis : Oxosuccinate esters are valuable precursors for a wide array of heterocyclic compounds. mdpi.comresearchgate.net They can be condensed with reagents like hydrazines, ureas, and amidines to form pyrazoles, pyrimidines, and other ring systems. The cyano group in this compound is particularly useful as it can be retained, transformed, or participate directly in the cyclization process.

Rational Design Principles for Tailored Reactivity via Structural Modification

The predictable relationship between the structure of an oxosuccinate ester and its chemical behavior allows for its rational design to meet specific synthetic goals. mdpi.comnih.govnih.govresearchgate.net

To enhance reactivity for processes that depend on enolate formation or high electrophilicity, a potent electron-withdrawing group at the C2 position, like the cyano group, is ideal. This strategy is embodied by this compound, which excels in reactions like the Knoevenagel condensation. organic-chemistry.org

Conversely, to moderate reactivity and potentially increase selectivity or prevent side reactions, an electron-donating alkyl group at the C2 position can be installed. This can be useful in complex syntheses where fine control over competing reaction pathways is necessary.

The ester groups provide another layer of control. Bulky groups like tert-butyl esters can be strategically employed to direct the regioselectivity of a reaction through steric hindrance. mdpi.com Furthermore, using mixed esters (e.g., one ethyl ester and one tert-butyl ester) on the same molecule enables selective deprotection, allowing for sequential and site-specific modifications to the molecular framework. This principle of leveraging both electronic and steric effects through deliberate structural modification is fundamental to using these esters as tailored synthons in modern organic chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl 2-cyano-3-oxosuccinate, and how can its purity be validated?

  • Methodology : The compound is synthesized via a Claisen-like condensation of diethyl oxalate and ethyl cyanoacetate in absolute ethanol with sodium as a base. Post-synthesis purification involves recrystallization from boiling ethanol. Purity is validated using melting point analysis (96–97°C), 1^1H/13^13C NMR (enol form dominance at δ 14.65 ppm for OH and 73.8 ppm for C-OH), and HRMS ([M+H]+^+ m/z 214.0706) .

Q. How does the keto-enol tautomerism of this compound influence its spectroscopic properties?

  • Methodology : UV-Vis (λ = 282 nm, ε = 5600 L·mol1^{-1}·cm1^{-1}) and IR (C≡N at 2227 cm1^{-1}; C=O bands at 1742, 1667, 1610 cm1^{-1}) confirm enol dominance. NMR spectra in DMSO-d6_6 show no keto-form signals, attributed to high enol stability via intramolecular hydrogen bonding and dimerization .

Q. What experimental techniques are critical for resolving the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (Cu Kα radiation, C2/c space group) reveals planar enol dimers stacked via hydrogen bonds (O–H···O = 2.67 Å). Crystallographic parameters: a=28.234a = 28.234 Å, b=4.4391b = 4.4391 Å, c=21.474c = 21.474 Å, β = 128.435°, V = 2108.2 Å3^3. Data refinement uses SHELX and DIAMOND software .

Advanced Research Questions

Q. How does the high acidity (pKa ≈ 3.0) of this compound impact its reactivity in heterocyclic synthesis?

  • Methodology : The acidic enol proton facilitates nucleophilic attacks in cyclization reactions. For example, under basic conditions, it reacts with 1,2-diaza-1,3-butadienes to form tricyclic pyrroles. Kinetic studies (pH-dependent 1^1H NMR) show rapid self-hydrolysis in aqueous media, necessitating anhydrous conditions for stable intermediates .

Q. What computational models explain the unusual thermal stability and high melting point of this compound?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) model hydrogen-bonded dimerization energies. The enol form’s planar geometry and π-stacking (inter-dimer distance = 3.48 Å) contribute to a high melting point (96–97°C vs. liquid analogs like diethyl malonate). Lattice energy calculations correlate with experimental DSC data .

Q. How can contradictions in spectral data between solution and solid-state analyses be reconciled?

  • Methodology : While NMR and UV-Vis in DMSO-d6_6 show 100% enol form, IR in CCl4_4 detects minor keto contributions (weak C=O at 1742 cm1^{-1}). Variable-temperature 1^1H NMR (25–80°C) quantifies equilibrium shifts. Solid-state IR and X-ray confirm exclusive enol dimerization, highlighting solvent polarity’s role in tautomer distribution .

Research Gaps and Future Directions

  • Dynamic NMR Studies : Quantify keto-enol equilibrium kinetics in polar vs. non-polar solvents.
  • Catalytic Applications : Explore use in asymmetric catalysis via chiral metal complexes (e.g., Rh(I) in ).
  • Theoretical Modeling : Refine DFT parameters to predict reactivity in multi-step syntheses (e.g., HIV-1 inhibitor precursors in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.